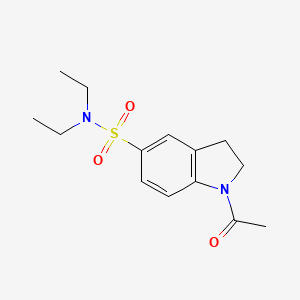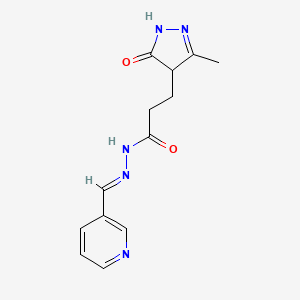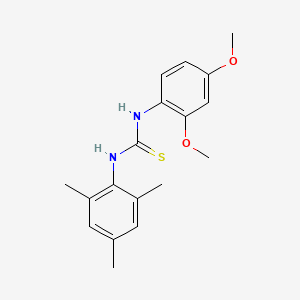![molecular formula C19H22BrNO4 B5796216 2-(2-bromo-4-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5796216.png)
2-(2-bromo-4-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromo-4-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, also known as BRD0705, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a critical role in regulating gene expression.
Applications De Recherche Scientifique
2-(2-bromo-4-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. It has been shown to selectively inhibit the activity of BET proteins, which play a critical role in regulating the expression of genes involved in cell growth, differentiation, and survival. In preclinical studies, 2-(2-bromo-4-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has demonstrated potent anti-tumor activity in various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and solid tumors.
Mécanisme D'action
2-(2-bromo-4-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide selectively binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones and other transcriptional co-activators. This leads to the downregulation of genes involved in cell growth, differentiation, and survival, resulting in the inhibition of tumor cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
2-(2-bromo-4-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has been shown to have potent anti-tumor activity in various cancer cell lines, both in vitro and in vivo. It has also been shown to have anti-inflammatory effects in preclinical models of inflammatory diseases, such as rheumatoid arthritis and asthma. However, further studies are needed to fully understand the biochemical and physiological effects of 2-(2-bromo-4-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-bromo-4-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is its selectivity for BET proteins, which reduces the risk of off-target effects. It is also relatively easy to synthesize and purify, making it a valuable tool for studying the role of BET proteins in various biological processes. However, one limitation is that it has a relatively short half-life in vivo, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for research on 2-(2-bromo-4-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide. One area of interest is the development of more potent and selective BET inhibitors, which may have greater therapeutic potential. Another area of interest is the identification of biomarkers that can predict response to BET inhibitors, which may help to identify patients who are most likely to benefit from treatment. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-(2-bromo-4-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, particularly in vivo.
Méthodes De Synthèse
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves several steps, starting with the reaction of 2-bromo-4-methylphenol with 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide in the presence of a base, followed by purification and subsequent reaction with an alkylating agent. The final product is obtained after several purification steps and characterized using various analytical techniques.
Propriétés
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO4/c1-13-4-6-16(15(20)10-13)25-12-19(22)21-9-8-14-5-7-17(23-2)18(11-14)24-3/h4-7,10-11H,8-9,12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQAICNEMSFQGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NCCC2=CC(=C(C=C2)OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5796159.png)
![3-[3-({imino[2-(2-nitrobenzylidene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5796171.png)
![1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone](/img/structure/B5796179.png)

![4-(4-chlorophenyl)-N-[1-(2-thienyl)ethylidene]-1-piperazinamine](/img/structure/B5796190.png)


![1-(4-bromophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone](/img/structure/B5796220.png)
![2-(3,4-dimethoxyphenyl)-N'-[(phenylacetyl)oxy]ethanimidamide](/img/structure/B5796228.png)
